3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide is a chemical compound classified as a heterocyclic aromatic compound. It is recognized for its potential applications in medicinal chemistry, particularly as an inhibitor of specific protein kinases. The compound is identified by the CAS Number 1461713-60-9 and has a molecular weight of 277.95 g/mol . Its structure features a bromine atom at the 3-position of the pyrrolo[2,3-b]pyridine framework, which contributes to its reactivity and biological activity.
The synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide typically involves the bromination of the pyrrolo[2,3-b]pyridine precursor. The general synthetic route can be outlined as follows:
Following bromination, the product is usually isolated through crystallization or chromatography techniques, leading to the formation of 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide salt .
The molecular structure of 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide can be described in detail:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its stereochemistry and spatial arrangement .
3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide participates in various chemical reactions due to its electrophilic nature:
These reactions are significant for developing derivatives with enhanced biological activity or different pharmacological profiles .
The mechanism of action for compounds like 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide primarily involves inhibition of specific protein kinases. These kinases are critical in various signaling pathways associated with cell growth and proliferation.
This mechanism positions 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide as a potential therapeutic agent for conditions like cancer where kinase activity is dysregulated .
The applications of 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide are primarily focused on medicinal chemistry:
Research continues into optimizing this compound's efficacy and safety profile for potential therapeutic use against various diseases linked to aberrant kinase activity .
Regioselective bromination at the C3 position of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is critical for synthesizing the target compound. The electron-rich C3 position allows electrophilic substitution using N-bromosuccinimide (NBS) as the preferred reagent due to its controlled reactivity and minimized polybromination risks. Solvent selection profoundly impacts yield and purity: Anhydrous dimethylformamide (DMF) facilitates complete dissolution at 80°C, achieving >90% conversion within 2 hours, while tetrahydrofuran (THF) at 0°C suppresses side reactions but extends reaction time to 6–8 hours [3] [5]. For acid-sensitive derivatives, in situ protection of the pyrrole nitrogen with SEM (2-(trimethylsilyl)ethoxymethyl) groups prior to bromination prevents decomposition, enabling isolated yields of 85–92% after deprotection [4].
Table 1: Bromination Efficiency Under Varied Conditions
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
---|---|---|---|---|
DMF | 80 | 2 | 92 | 98.5 |
THF | 0 → 25 | 8 | 88 | 99.1 |
Dichloromethane | 25 | 4 | 78 | 97.3 |
Acetonitrile | 60 | 3 | 85 | 98.0 |
Catalytic additives like acetic acid (1 mol%) accelerate reaction kinetics by promoting NBS dissociation into bromonium ions, essential for large-scale batches where reagent homogeneity is challenging [5]. Post-bromination, cold-chain transportation (0–8°C) stabilizes the crystalline product against thermal degradation [3].
Conversion of 3-bromo-1H-pyrrolo[2,3-b]pyridine to its hydrobromide salt enhances crystallinity and shelf-life stability. Stoichiometric precision is paramount: A 1:1 molar ratio of freebase to HBr in diethyl ether generates high-purity monohydrobromide salt, while excess HBr (>1.2 eq) induces dihydrobromide impurities detectable via X-ray diffraction [1] [3]. Solvent polarity dictates crystal morphology: Non-polar solvents (e.g., toluene) yield needle-like crystals prone to static aggregation, whereas polar protic solvents like ethanol produce cubic crystals with superior flow properties [5].
Critical process parameters include:
Table 2: Impact of HBr Stoichiometry on Salt Purity
HBr Equivalents | Reaction Solvent | Dihydrobromide Impurity (%) | Crystal Water Content (%) |
---|---|---|---|
1.0 | Diethyl ether | <0.5 | 0.05 |
1.2 | Ethanol | 3.8 | 0.12 |
1.5 | Isopropanol | 15.6 | 0.21 |
Constructing the pyrrolo[2,3-b]pyridine core precedes bromination and salt formation. Cadogan cyclization remains the cornerstone: o-nitro pyridines undergo reductive cyclization with trialkyl phosphites at 150–160°C, forming the bicyclic system in 70–75% yield . However, thermal decomposition limits scalability. Alternative routes include:
Post-cyclization, in situ cryogenic bromination (−40°C) in chloroform integrates core formation and functionalization, eliminating intermediate isolation losses [4] .
The C3-bromine of 3-bromo-1H-pyrrolo[2,3-b]pyridine serves as a versatile handle for C–C bond formation via cross-coupling. Key catalytic systems include:
Ligand design governs regioselectivity: Bulky phosphines (e.g., SPhos) prevent C2/C6 electrophilic addition byproducts common with PPh₃-based catalysts . For nitrogen protection during coupling, SEM groups demonstrate superior stability under basic conditions over tert-butoxycarbonyl (Boc), which undergoes decarboxylation [4].
Table 3: Ligand Effects on Coupling Efficiency
Ligand | Pd Catalyst (mol%) | Temperature (°C) | C3-Substitution Selectivity (%) | Dehalogenation Byproduct (%) |
---|---|---|---|---|
PPh₃ | 2.0 | 100 | 78 | 15 |
SPhos | 0.5 | 80 | 99 | <0.5 |
XPhos | 1.0 | 90 | 95 | 1.2 |
Sustainability-driven process refinements focus on waste minimization and energy efficiency:
Continuous-flow microreactors enhance heat/mass transfer: Combined cyclization-bromination at 130°C and 15 bar pressure achieves 94% yield with 80% reduced residence time versus batch processing [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7